
(Hex-1-en-2-yl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Hex-1-en-2-yl)(trimethyl)silane is an organosilicon compound with the molecular formula C9H20Si It is characterized by the presence of a hexenyl group attached to a silicon atom, which is further bonded to three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Hex-1-en-2-yl)(trimethyl)silane typically involves the hydrosilylation of hex-1-yne with trimethylsilane. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under mild conditions. The general reaction scheme is as follows:
Hex-1-yne+TrimethylsilaneCatalystthis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Hex-1-en-2-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the double bond in the hexenyl group to a single bond, forming hexyl(trimethyl)silane.
Substitution: The silicon atom in this compound can undergo nucleophilic substitution reactions, replacing one of the methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., Cl-, Br-) or alkoxides (e.g., RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Hexyl(trimethyl)silane.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (Hex-1-en-2-yl)(trimethyl)silane is used as a reagent for introducing the hexenyl group into target molecules. It serves as a precursor for the synthesis of more complex organosilicon compounds.
Biology
Medicine
Research is ongoing to explore the potential of organosilicon compounds in medicinal chemistry, particularly in the development of new pharmaceuticals with improved stability and bioavailability.
Industry
In the materials science industry, this compound is used as a precursor for the production of silicon-based polymers and coatings. These materials are valued for their thermal stability, chemical resistance, and mechanical properties.
Mechanism of Action
The mechanism of action of (Hex-1-en-2-yl)(trimethyl)silane in chemical reactions involves the interaction of the silicon atom with various reagents. The silicon atom, being electropositive, can stabilize negative charges on intermediates, facilitating reactions such as nucleophilic substitution and hydrosilylation. The hexenyl group can participate in reactions typical of alkenes, such as addition and polymerization.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: (CH3)3SiH
Hex-2-en-1-yltrimethylsilane: C9H20Si
Triethylsilane: (C2H5)3SiH
Uniqueness
(Hex-1-en-2-yl)(trimethyl)silane is unique due to the presence of both a hexenyl group and a trimethylsilyl group. This combination imparts distinct reactivity and properties compared to other organosilicon compounds. For example, the hexenyl group allows for additional functionalization through reactions typical of alkenes, while the trimethylsilyl group provides stability and hydrophobicity.
Properties
CAS No. |
59549-81-4 |
|---|---|
Molecular Formula |
C9H20Si |
Molecular Weight |
156.34 g/mol |
IUPAC Name |
hex-1-en-2-yl(trimethyl)silane |
InChI |
InChI=1S/C9H20Si/c1-6-7-8-9(2)10(3,4)5/h2,6-8H2,1,3-5H3 |
InChI Key |
QMRLQFYIWKMTJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-methyl-1h-pyrido[2,3-b]indole](/img/structure/B14596560.png)
![2-[Decyl(methyl)amino]ethan-1-ol](/img/structure/B14596563.png)


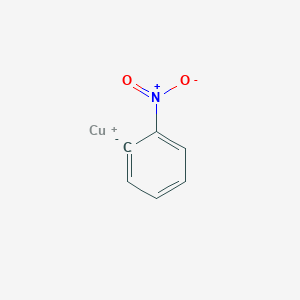
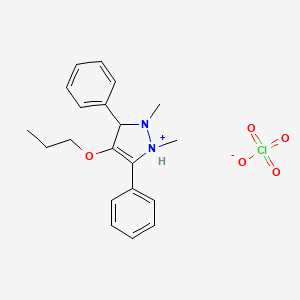

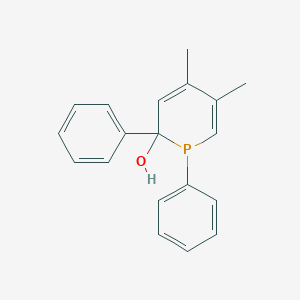
![3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole](/img/structure/B14596587.png)
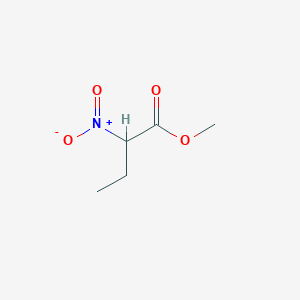
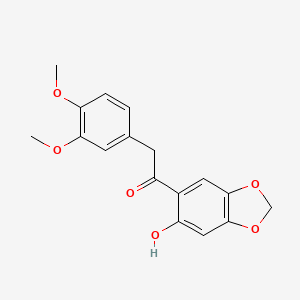
![3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile](/img/structure/B14596611.png)
![5-Methyl-2H,8H-spiro[bicyclo[3.2.1]octane-6,2'-[1,3]dioxolane]-2,8-dione](/img/structure/B14596617.png)
![1-[(2-Aminoethyl)amino]tetradecan-2-OL](/img/structure/B14596624.png)
